

# Loxoprofen sodium dihydrate chemical structure and properties

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## Compound of Interest

Compound Name: *Loxoprofen sodium dihydrate*

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## In-Depth Technical Guide: Loxoprofen Sodium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Loxoprofen sodium dihydrate** is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It is a prodrug that, after oral administration, is rapidly converted to its active metabolite, an alcohol form, which exerts potent analgesic, anti-inflammatory, and antipyretic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **loxoprofen sodium dihydrate**, intended for professionals in research and drug development.

## Chemical Structure and Identification

**Loxoprofen sodium dihydrate** is the sodium salt of 2-[4-[(2-oxocyclo pentyl)methyl]phenyl]propanoic acid, complexed with two molecules of water.

Systematic (IUPAC) Name: sodium;2-[4-[(2-oxocyclo pentyl)methyl]phenyl]propanoate;dihydrate[1]

CAS Number: 226721-96-6[1][2][3][4][5][6][7]

## Molecular Structure

The chemical structure of **loxoprofen sodium dihydrate** is characterized by a phenylpropionic acid backbone linked to a cyclopentanone moiety. The sodium salt formation enhances its solubility.

Caption: Chemical structure of **Loxoprofen Sodium Dihydrate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **loxoprofen sodium dihydrate** is presented in the table below. These properties are crucial for formulation development, stability studies, and predicting its behavior in biological systems.

| Property              | Value  | Reference   |
|-----------------------|--|---|
| Molecular Formula     | $C_{15}H_{17}NaO_3 \cdot 2H_2O$                                | <a href="#">[1]</a> <a href="#">[4]</a>   |
| Molecular Weight      | 304.31 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>   |
| Appearance            | White to yellowish-white crystalline powder                    | <a href="#">[1]</a> <a href="#">[9]</a>   |
| Melting Point         | 197 - 206 °C (with decomposition)                              | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[10]</a> <a href="#">[11]</a> |
| Solubility            | Very soluble in water and methanol; freely soluble in ethanol. | <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[12]</a>                      |
| pKa                   | 4.5 (approx. for loxoprofen free acid)                         |   |
| pH (1 in 20 solution) | 6.5 - 8.5  | <a href="#">[12]</a>  |

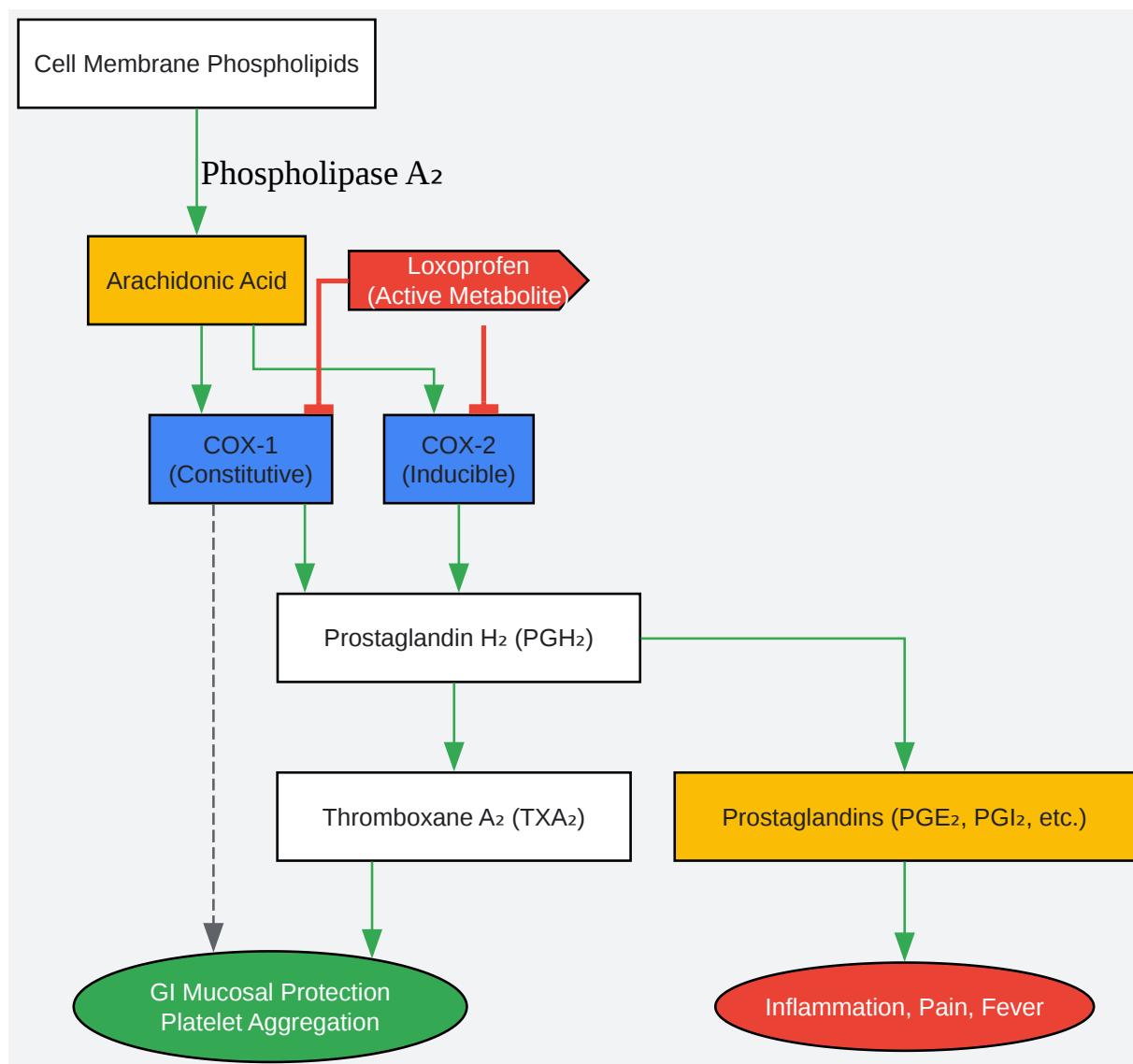
## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of **loxoprofen sodium dihydrate**.

| Spectroscopic Data             | Key Features   |
|--------------------------------|--|
| <sup>1</sup> H NMR             | Signals corresponding to aromatic protons, the methyl group of the propionic acid moiety, and protons of the cyclopentanone ring.    |
| <sup>13</sup> C NMR            | Resonances for the carbonyl carbons of the carboxylic acid and ketone, aromatic carbons, and aliphatic carbons.                      |
| FT-IR (KBr, cm <sup>-1</sup> ) | Characteristic absorption bands for O-H stretching (of water), C=O stretching (ketone and carboxylate), and aromatic C=C stretching. |
| Mass Spectrometry (m/z)        | Molecular ion peak corresponding to the loxoprofen anion.  |

## Mechanism of Action: Inhibition of Prostaglandin Synthesis

Loxoprofen, as with other NSAIDs, exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[\[13\]](#) These enzymes are critical in the inflammatory cascade, specifically in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.



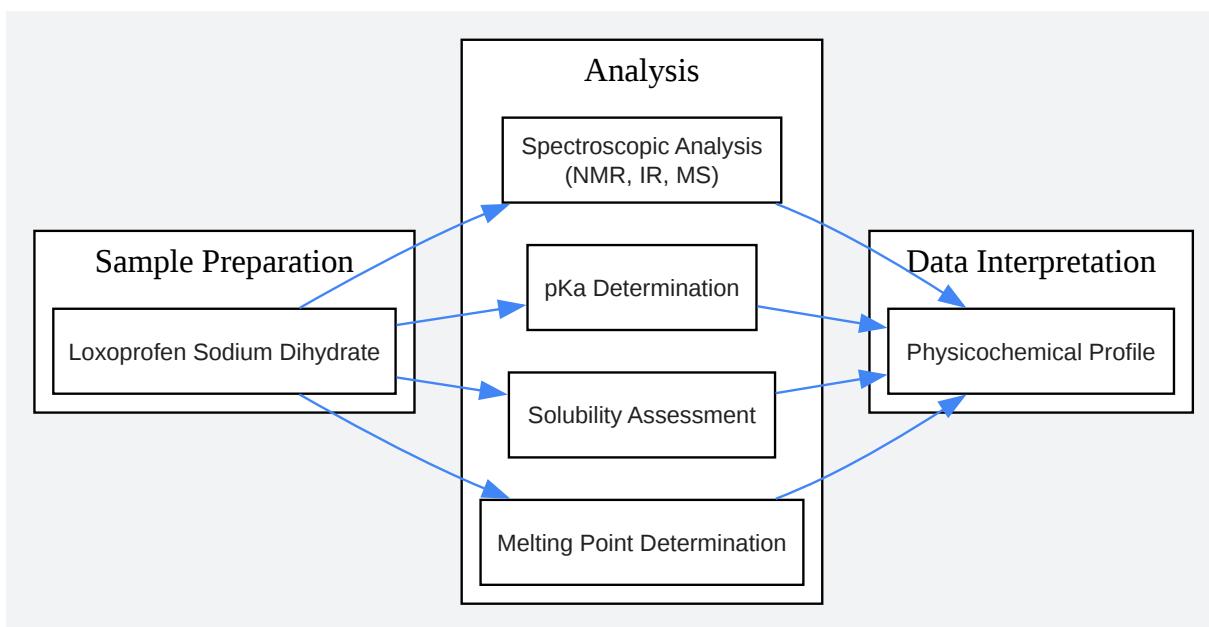
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Caption: Loxoprofen's inhibition of the COX pathway.

## Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of **loxoprofen sodium dihydrate**.

## Workflow for Physicochemical Characterization



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Caption: Experimental workflow for characterization.

## Melting Point Determination

Methodology:

- A small, finely powdered sample of **Loxoprofen sodium dihydrate** is placed in a capillary tube.
- The capillary tube is inserted into a calibrated melting point apparatus.
- The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded. Due to the presence of water of hydration, decomposition may be observed.

## Solubility Determination

Methodology (Equilibrium Solubility Method):

- An excess amount of **loxoprofen sodium dihydrate** is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is filtered to remove the undissolved solid.
- The concentration of loxoprofen in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

## pKa Determination

Methodology (Potentiometric Titration):

- A known concentration of **loxoprofen sodium dihydrate** is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol mixture) for compounds with limited water solubility.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

## Spectroscopic Analysis

### 6.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

- A small amount of **loxoprofen sodium dihydrate** is dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O, CD<sub>3</sub>OD).

- The solution is transferred to an NMR tube.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-resolution NMR spectrometer.
- The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

#### 6.5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

##### Methodology:

- A small amount of finely powdered **loxoprofen sodium dihydrate** is mixed with dry potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet.
- The IR spectrum is recorded using an FT-IR spectrometer.
- The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

#### 6.5.3. Mass Spectrometry (MS)

##### Methodology:

- A dilute solution of **loxoprofen sodium dihydrate** is prepared in a suitable volatile solvent.
- The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- The mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured.
- The molecular weight is confirmed from the molecular ion peak, and fragmentation patterns can be analyzed for further structural information.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of **loxoprofen sodium dihydrate**. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of this important NSAID. A thorough understanding of these fundamental characteristics is essential for ensuring the quality, safety, and efficacy of loxoprofen-containing pharmaceutical products.

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